Ethyl ethyldimethyl-9-octadecenylammonium sulphate Ethyl ethyldimethyl-9-octadecenylammonium sulphate
Brand Name: Vulcanchem
CAS No.: 3006-12-0
VCID: VC17011915
InChI: InChI=1S/C24H50N.H2O4S/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(7-2)25(4,5)8-3;1-5(2,3)4/h15-16,24H,6-14,17-23H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1/b16-15+;
SMILES:
Molecular Formula: C24H51NO4S
Molecular Weight: 449.7 g/mol

Ethyl ethyldimethyl-9-octadecenylammonium sulphate

CAS No.: 3006-12-0

Cat. No.: VC17011915

Molecular Formula: C24H51NO4S

Molecular Weight: 449.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl ethyldimethyl-9-octadecenylammonium sulphate - 3006-12-0

Specification

CAS No. 3006-12-0
Molecular Formula C24H51NO4S
Molecular Weight 449.7 g/mol
IUPAC Name ethyl-[(E)-icos-11-en-3-yl]-dimethylazanium;hydrogen sulfate
Standard InChI InChI=1S/C24H50N.H2O4S/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(7-2)25(4,5)8-3;1-5(2,3)4/h15-16,24H,6-14,17-23H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1/b16-15+;
Standard InChI Key VUCAZDVZGSRDTJ-GEEYTBSJSA-M
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl ethyldimethyl-9-octadecenylammonium sulphate features a quaternary ammonium center bonded to three alkyl groups: two ethyl groups, one dimethyl group, and a long-chain 9-octadecenyl group (C18H35\text{C}_{18}\text{H}_{35}) with a cis-configured double bond . The sulphate anion (SO42\text{SO}_4^{2-}) serves as the counterion, enhancing water solubility compared to halide analogs like ethyldimethyl-9-octadecenylammonium bromide . The compound’s SMILES representation is:
CCCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CC.OS(=O)(=O)OCC\text{CCCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CC.OS(=O)(=O)OCC} .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC24H51NO4S\text{C}_{24}\text{H}_{51}\text{NO}_4\text{S}
Molecular Weight449.73104 g/mol
CAS Number3006-12-0
EINECS Number221-107-0

The compound’s amphiphilic nature arises from the octadecenyl chain (hydrophobic) and the quaternary ammonium-sulphate complex (hydrophilic), enabling micelle formation in aqueous solutions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general quaternary ammonium synthesis principles apply:

  • Amine Alkylation: Ethyldimethylamine reacts with 9-octadecenyl bromide under basic conditions to form the quaternary ammonium bromide intermediate .

  • Ion Exchange: The bromide ion is replaced with ethyl sulphate via metathesis, typically using silver sulphate or ion-exchange resins .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. Industrial-scale production often employs continuous-flow reactors to optimize efficiency .

Functional Applications

Surfactant and Emulsification

The compound’s dual solubility profile makes it effective in:

  • Cosmetics: Stabilizing oil-in-water emulsions in creams and lotions .

  • Pharmaceuticals: Enhancing drug solubility in topical formulations .

Comparative analysis with analogs reveals superior emulsifying capacity due to the unsaturated octadecenyl chain, which reduces crystalline packing and improves interfacial activity .

Antimicrobial Activity

Quaternary ammonium compounds (QACs) broadly exhibit bactericidal and virucidal properties. Ethyl ethyldimethyl-9-octadecenylammonium sulphate disrupts microbial cell membranes via electrostatic interactions with phospholipids, though specific efficacy data remain scarce .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesApplications
Benzalkonium ChlorideBenzyl group enhances antimicrobial actionDisinfectants, preservatives
Cetyltrimethylammonium BromideC16 chain optimizes foamingHair conditioners, detergents
Ethyl Ethyldimethyl-9-Octadecenylammonium SulphateUnsaturated C18 chain improves emulsificationCosmetics, pharmaceuticals

The unsaturated octadecenyl chain in the subject compound confers flexibility, enhancing interfacial activity compared to saturated-chain QACs .

Future Research Directions

  • Toxicological Profiling: Chronic exposure studies in model organisms.

  • Biodegradability: Development of greener synthetic routes to reduce environmental persistence.

  • Drug Delivery: Exploration as a nanocarrier for hydrophobic therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator